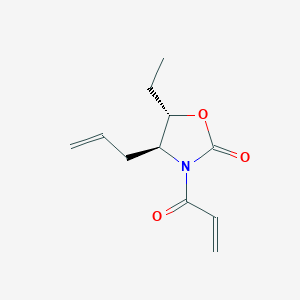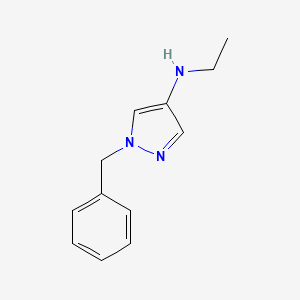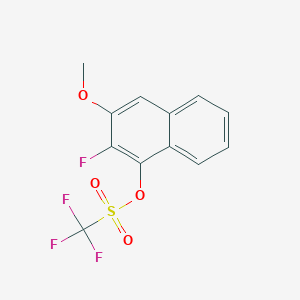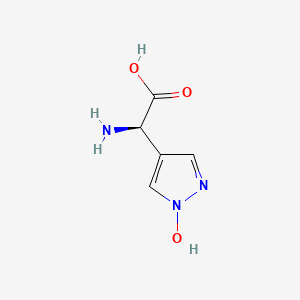
(R)-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid is a chiral amino acid derivative featuring a pyrazole ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and biochemistry. The presence of both amino and hydroxyl groups in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can undergo reduction to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Can be used to modify proteins through covalent attachment, altering their function or stability.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Diagnostic Tools: May be used in the development of diagnostic assays or imaging agents.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals or plant growth regulators.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The presence of both amino and hydroxyl groups allows for multiple modes of interaction, including hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
2-Aminopyrimidine Derivatives: These compounds also contain an amino group and a heterocyclic ring, but differ in the ring structure and substitution pattern.
5-Amino-pyrazoles: Similar in containing a pyrazole ring with an amino group, but differ in the position and presence of additional functional groups.
Uniqueness: ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to the combination of its chiral center, pyrazole ring, and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(1-hydroxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O3/c6-4(5(9)10)3-1-7-8(11)2-3/h1-2,4,11H,6H2,(H,9,10)/t4-/m1/s1 |
Clave InChI |
VLWKJEZFMIFOQA-SCSAIBSYSA-N |
SMILES isomérico |
C1=C(C=NN1O)[C@H](C(=O)O)N |
SMILES canónico |
C1=C(C=NN1O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


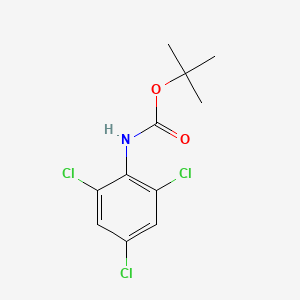
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
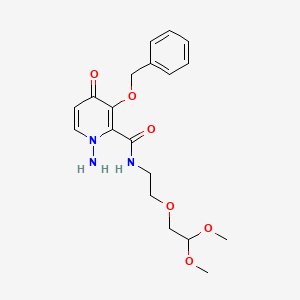
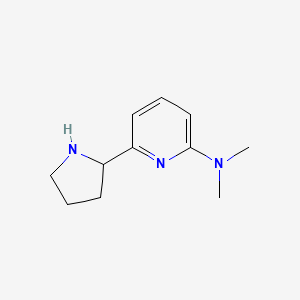
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
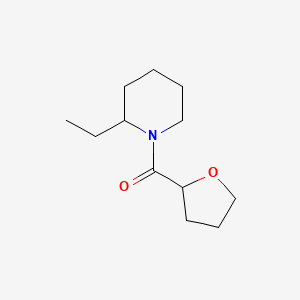

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)


